molecular formula C13H26N2O2 B1288539 1-Boc-4-(isopropylamino)piperidine CAS No. 534595-51-2

1-Boc-4-(isopropylamino)piperidine

Cat. No.: B1288539
CAS No.: 534595-51-2
M. Wt: 242.36 g/mol
InChI Key: GVPSIFSYYZXVQC-UHFFFAOYSA-N
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Description

1-Boc-4-(isopropylamino)piperidine is an organic compound with the molecular formula C13H26N2O2. It features a piperidine ring, an isopropylamine group, and an N-tert-butoxycarbonyl (Boc) protecting group . This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

Preparation Methods

1-Boc-4-(isopropylamino)piperidine can be synthesized through various methods. One common synthetic route involves the reaction of 4-isopropylamine piperidine with a tert-butoxycarbonyl chlorinating agent . The reaction typically occurs under controlled conditions, followed by purification through crystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-4-(isopropylamino)piperidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can be reduced using common reducing agents to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-Boc-4-(isopropylamino)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-4-(isopropylamino)piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring and isopropylamine group play crucial roles in its reactivity and binding affinity. The Boc protecting group helps stabilize the compound during reactions, allowing for selective modifications and interactions with target molecules .

Comparison with Similar Compounds

1-Boc-4-(isopropylamino)piperidine can be compared with other similar compounds, such as:

    1-Boc-4-(methylamino)piperidine: This compound has a methyl group instead of an isopropyl group, leading to different chemical properties and reactivity.

    1-Boc-4-(ethylamino)piperidine: The presence of an ethyl group alters its steric and electronic characteristics compared to the isopropyl derivative.

    1-Boc-4-(tert-butylamino)piperidine: The tert-butyl group provides increased steric hindrance, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(propan-2-ylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)14-11-6-8-15(9-7-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPSIFSYYZXVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609856
Record name tert-Butyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534595-51-2
Record name tert-Butyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of tert-butyl 4-oxopiperidine-1-carboxylate (5.0 g, 25.09 mmol) in methanol (35 mL) was added isopropylamine (1.07 mL, 12.54 mmol), acetic acid (0.94 mL, 16.30 mmol) and sodium cyanoborohydride (1.0 g, 16.30 mmol). The resulting solution was stirred at room temperature for 1 hour, then quenched with water. The solution was concentrated in vacuo and redissolved in ethyl ether. The organics were extracted with 0.1 N HCl. The aqueous extracts were basified with 1 N NaOH (pH>8) and extracted with ethyl ether. The organic extracts were dried over anhydrous Na2SO4, filtered, and concentrated in vacuo, to afford tert-butyl 4-(isopropylamino)piperidine-1-carboxylate (1.2 g, 41%) as a clear liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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